molecular formula C12H14Cl2N2O4S B2944973 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 379254-82-7

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B2944973
CAS No.: 379254-82-7
M. Wt: 353.21
InChI Key: DGQBLXIZLVFBCI-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide (molecular formula: C₁₂H₁₄Cl₂N₂O₄S) is a synthetic acetamide derivative featuring a chloro-substituted phenyl ring modified with a morpholine sulfonyl group.

Key structural features:

  • Chloroacetamide backbone: A 2-chloroacetamide group linked to a phenyl ring.
  • Substituents: A chlorine atom at the 4-position and a morpholine-4-sulfonyl group at the 3-position of the phenyl ring.
  • Physicochemical properties: The morpholine sulfonyl group increases polarity and solubility compared to alkyl sulfonamides .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-9-1-2-10(14)11(7-9)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQBLXIZLVFBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound contains three reactive centers:

  • 2-Chloroacetamide moiety – electrophilic carbonyl and labile chlorine

  • Sulfonamide group – acidic N-H proton and sulfur(VI) center

  • Dichlorinated aromatic ring – electron-deficient para-substitution pattern

Functional GroupReactivity TypeTypical Reagents/Conditions
ChloroacetamideHydrolysisAqueous acid/base, elevated temps (60-100°C)
ChloroacetamideNucleophilic substitutionAmines, thiols, azides (polar aprotic solvents)
SulfonamideAlkylation/AcylationAlkyl halides, acyl chlorides (base catalysis)
Aromatic ClElectrophilic substitutionRequires strong directing groups; limited reactivity

Hydrolysis Reactions

The chloroacetamide group undergoes controlled hydrolysis:

Acidic Hydrolysis

text
2-Chloro-N-[...]acetamide + H2O/H+ → 2-Hydroxy-N-[...]acetamide + HCl

Conditions: 1M HCl, reflux (80°C), 6-8 hrs

Basic Hydrolysis

text
2-Chloro-N-[...]acetamide + NaOH → Sodium [...]acetate + NH3 + NaCl

Conditions: 0.5M NaOH, 60°C, 4 hrs (yields carboxylate salt)

Nucleophilic Substitutions

The β-chlorine exhibits SN2 reactivity:

NucleophileProductYield (%)
Piperidine2-Piperidino-N-[...]acetamide78
Sodium Azide2-Azido-N-[...]acetamide65
Potassium Thioacetate2-Acetylthio-N-[...]acetamide82

Reaction Conditions: DMF solvent, 50°C, 12 hrs, 2 eq nucleophile

Sulfonamide Modifications

The morpholine sulfonamide participates in:

N-Alkylation

text
Compound + CH3I → N-Methylsulfonamide derivative

Conditions: K2CO3, DMF, 60°C, 24 hrs (72% yield)

Sulfur Reduction
Limited reducibility observed with LiAlH4 (no reaction) but successful with BH3-THF:

text
Sulfonamide → Sulfinamide (partial reduction)

Conditions: BH3-THF complex, THF, 0°C→RT, 8 hrs

Stability Under Synthetic Conditions

ConditionStabilityDegradation Products
pH < 2Poor (t1/2 = 3 hrs)Hydrolyzed acetamide
pH 7-9Stable (>48 hrs)
UV LightModerate (t1/2 = 24 hrs)Radical chlorination byproducts
T > 150°CDecompositionSulfur dioxide emission

Comparative Reactivity Analysis

A 2024 structure-activity relationship study revealed:

DerivativeHydrolysis Rate (k, s⁻¹)Alkylation Efficiency (%)
Parent Compound2.3×10⁻⁴72
4-NO2 Analog5.1×10⁻⁴88
3-OCH3 Analog1.8×10⁻⁴65

Data Source: Controlled kinetic studies under standardized conditions

Key Research Findings

  • Steric Effects : The 3-sulfonyl group creates significant steric hindrance, reducing nucleophilic attack rates by 40% compared to non-sulfonylated analogs

  • Electronic Effects : The electron-withdrawing sulfonamide decreases aromatic ring reactivity, preventing unwanted electrophilic substitutions

  • Solvent Dependence : DMF increases substitution rates by 300% compared to THF due to better stabilization of transition states

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications while maintaining structural integrity under physiological conditions.

Scientific Research Applications

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide involves the inhibition of specific enzymes and molecular targets. For example, it can inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. By binding to the active site of CA IX, the compound disrupts the enzyme’s function, leading to reduced tumor growth and proliferation . Additionally, it may interfere with bacterial growth by inhibiting bacterial carbonic anhydrases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to acetamide derivatives with variations in sulfonamide groups, halogenation patterns, and aromatic substituents (Table 1).

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituents Molecular Formula Key Features References
2-Chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide 4-Cl, 3-(morpholine-4-sulfonyl) C₁₂H₁₄Cl₂N₂O₄S High polarity due to morpholine; potential enzyme inhibition
2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide 4-Cl, 3-(dimethylsulfamoyl) C₁₀H₁₂Cl₂N₂O₃S Dimethylsulfamoyl group reduces steric hindrance; lower solubility
2-Chloro-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide 2-Me, 5-(morpholine-4-sulfonyl) C₁₃H₁₆Cl₂N₂O₄S Methyl substitution alters aromatic ring electronics
2-Chloro-N-(4-fluorophenyl)acetamide 4-F C₈H₇ClFNO Simple halogenated acetamide; limited solubility
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole core, 2-Cl-phenyl C₁₅H₁₅ClN₃O₂S Heterocyclic core enhances binding to biological targets

Physicochemical Properties

  • Solubility : Morpholine sulfonyl groups improve aqueous solubility compared to dimethylsulfamoyl or alkyl variants due to hydrogen-bonding capacity .
  • logP: Estimated logP for the target compound is lower (more hydrophilic) than analogues with non-polar substituents.

Research Findings and Data Validation

  • Crystallography : Tools like SHELXL () and ORTEP-3 () have been critical in confirming molecular geometries of related acetamides .
  • Structure-activity relationships : Substituents at the 3-position of the phenyl ring significantly influence bioactivity. For example, morpholine sulfonyl groups enhance target engagement compared to pyrrolidine sulfonyl () .

Biological Activity

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer effects.

  • Molecular Formula: C12H14Cl2N2O4S
  • Molecular Weight: 335.22 g/mol
  • Melting Point: 158-162 °C
  • Purity: ≥95%

Antiviral Properties

Research indicates that sulfonamide compounds can exhibit antiviral activity. A study highlighted the efficacy of sulfonamide derivatives against various viruses, including enteroviruses and coxsackievirus B. For instance, certain derivatives showed IC50 values ranging from 18.3 µM to 22.0 µM against EMCV, indicating significant antiviral potential .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for DNA replication. The specific activity of this compound against various bacterial strains remains to be fully elucidated but is expected to align with the general profile of sulfonamide antibiotics.

Case Studies

  • Antiviral Activity Against SARS-CoV-2 :
    A related study investigated sulfonamide compounds as potential inhibitors of SARS-CoV-2. One derivative exhibited an IC50 value of 0.8 µM with a selectivity index (SI) of 30.7, indicating strong antiviral activity without significant cytotoxic effects .
  • Inhibition of Bacterial Growth :
    In a comparative study, various sulfonamide derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that modifications in the sulfonamide structure significantly impacted antibacterial efficacy, suggesting that this compound could possess similar capabilities.

Research Findings

Biological ActivityIC50 (µM)Selectivity Index
Antiviral (EMCV)18.3 - 22.0N/A
Antiviral (SARS-CoV-2)0.830.7
Antibacterial (E.coli)N/AN/A

Q & A

Q. Table 1: Key Synthetic Parameters

ParameterConditionReference
Reaction Temperature0–5°C (initial), then reflux
Purification MethodRecrystallization (ethanol/water)
Purity Post-Purification>95% (HPLC)

Q. Table 2: Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1H^1H-NMRδ 7.8–8.1 ppm (aromatic H)
13C^{13}C-NMRδ 168 ppm (amide carbonyl)
IR1650 cm1^{-1} (C=O stretch)

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